4-(Isobutylthio)benzoic acid
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Overview
Description
4-(Isobutylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S It is characterized by the presence of a benzoic acid core substituted with an isobutylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isobutylthio)benzoic acid typically involves the introduction of the isobutylthio group to the benzoic acid core. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with an isobutylthiol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the substitution reaction. The reaction conditions are optimized to balance reaction time, temperature, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-(Isobutylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
4-(Isobutylthio)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Isobutylthio)benzoic acid depends on its chemical structure and the functional groups present. The carboxylic acid group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The isobutylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- 4-Methylthio benzoic acid
- 4-Ethylthio benzoic acid
- 4-Propylthio benzoic acid
Comparison: 4-(Isobutylthio)benzoic acid is unique due to the presence of the isobutylthio group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(2-methylpropylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFFVDSZGLBUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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